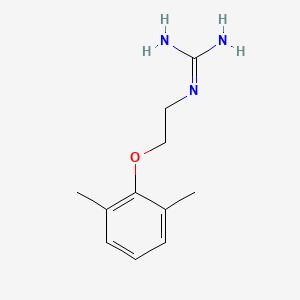

Guanidine, (2-(2,6-xylyloxy)ethyl)-

Description

Overview of the Guanidine (B92328) Functional Group in Chemical and Biological Systems

The guanidine functional group, with the general structure (R¹R²N)(R³R⁴N)C=N-R⁵, is a distinctive Y-shaped arrangement of atoms characterized by a central carbon atom bonded to three nitrogen atoms. nih.gov This structure can be conceptualized as a nitrogen-based analog of carbonic acid. wikipedia.orgdrugbank.com A key feature of the guanidine group is its exceptional basicity. ineosopen.org In aqueous solutions at physiological pH, it readily protonates to form the guanidinium (B1211019) cation, C(NH₂)₃⁺. wikipedia.orgineosopen.org This cation exhibits remarkable stability due to the delocalization of its positive charge across the three nitrogen atoms through resonance. sigmaaldrich.com This resonance stabilization contributes to guanidine having a pKₐH of approximately 13.6, making it one of the strongest organic bases in water. wikipedia.org

The guanidinium group's ability to form strong hydrogen bonds and engage in charge pairing and cation-π interactions makes it a crucial moiety in various biological processes. wikipedia.org It is famously present in the side chain of the amino acid arginine, where it plays a vital role in the structure and function of proteins and enzymes. nih.govwikipedia.org Enzymes often utilize the guanidinium group of arginine residues to bind to anionic substrates like phosphates and carboxylates, facilitating catalysis. nih.govnih.gov Beyond its role in proteins, the guanidine group is found in a diverse array of natural products and synthetic compounds with significant biological activities. nih.gov

Historical Context of Guanidine Derivatives in Research

The history of guanidine dates back to 1861, when it was first isolated by Adolph Strecker through the degradation of guanine (B1146940) from guano. wikipedia.orgsigmaaldrich.com While the parent compound was discovered in the 19th century, derivatives of guanidine have been used in traditional medicine for centuries. For instance, the French lilac plant (Galega officinalis), which contains the guanidine derivative galegine, was used as a treatment for diabetes in medieval Europe. wikipedia.org This historical use eventually spurred the development of the biguanide (B1667054) class of antidiabetic drugs, including the widely used metformin. wikipedia.org

In the 20th century, research into guanidine derivatives expanded significantly. nih.gov Compounds like nitroguanidine (B56551) found application as components in explosives, while aminoguanidines became important intermediates in the synthesis of dyes and heterocyclic compounds. sigmaaldrich.com The strong basicity and chaotropic properties of guanidinium salts, such as guanidinium chloride, led to their widespread use in laboratory research as potent protein denaturants. wikipedia.org The pharmacological potential of guanidine derivatives was further explored, leading to the development of various drugs. nih.gov Guanethidine (B1672426), for example, was developed as an antihypertensive agent that acts by blocking adrenergic neurons. scispace.com This exploration of structure-activity relationships paved the way for the synthesis of numerous novel guanidine-containing compounds for a wide range of therapeutic targets, including antimicrobial, anticancer, and cardiovascular agents. nih.govrsc.org

Specific Focus on N-[2-(2,6-xylyloxy)ethyl]guanidine (SK&F 70418) within Guanidine Research

Within the broader investigation of pharmacologically active guanidine derivatives, N-[2-(2,6-xylyloxy)ethyl]guanidine, also known by the research code SK&F 70418, emerged from a targeted drug design strategy in the early 1960s. scispace.com Researchers aimed to create a compound with specific adrenergic neurone blocking activity, seeking a rapid onset and shorter duration of action compared to existing drugs. scispace.com The synthesis of SK&F 70418 was a rational combination of two existing molecules: the xylyloxyethyl moiety from xylocholine (B1682297) (a compound with adrenergic neurone blocking effects but also undesirable parasympathomimetic activity) and the guanidino group from the long-acting antihypertensive agent guanethidine. scispace.com

Early pharmacological studies on N-[2-(2,6-xylyloxy)ethyl]guanidine sulphate confirmed its intended activity as an adrenergic neurone blocking agent. scispace.com Research conducted on animal models demonstrated its effects on the cardiovascular system and other sympathetically innervated tissues. scispace.com For instance, intravenous administration in anesthetized cats produced an initial pressor response (a rise in blood pressure) accompanied by a positive chronotropic and inotropic effect on the heart, followed by the expected blocking of sympathetic nerve function. scispace.com Further in vitro research in 1963 investigated the effects of 2-(2:6-Xylyloxy)-ethylguanidine on sarcoma cells and normal fibrocytes, highlighting its interest beyond cardiovascular applications. nih.gov

Research Findings on N-[2-(2,6-xylyloxy)ethyl]guanidine (SK&F 70418)

The following tables summarize key findings from early pharmacological research on N-[2-(2,6-xylyloxy)ethyl]guanidine.

Table 1: Comparative Local Anesthetic Activity

This table shows the concentration of each compound required to produce a 50% reduction in the action potential of isolated desheathed vagus nerves of the rabbit (PC50), indicating local anesthetic potency. scispace.com

| Compound | PC50 (w/v %) |

| N-[2-(2,6-xylyloxy)ethyl]guanidine (SK&F 70418) | 0.2% |

| Xylocholine | 0.4% |

| Guanethidine sulphate | 2.1% |

Table 2: Cardiovascular Effects in Anesthetized Cats

This table details the observed cardiovascular responses following intravenous administration of N-[2-(2,6-xylyloxy)ethyl]guanidine (SK&F 70418). scispace.com

| Parameter | Observation |

| Blood Pressure | Initial rise (pressor response) |

| Heart Rate | Increased from a control of 276 beats/min to 336 beats/min within 20 minutes |

| Myocardial Contraction | Positive inotropic action (increased force of contraction) |

| Nictitating Membrane | Contraction occurred simultaneously with the rise in blood pressure |

Structure

3D Structure

Properties

CAS No. |

46398-60-1 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-[2-(2,6-dimethylphenoxy)ethyl]guanidine |

InChI |

InChI=1S/C11H17N3O/c1-8-4-3-5-9(2)10(8)15-7-6-14-11(12)13/h3-5H,6-7H2,1-2H3,(H4,12,13,14) |

InChI Key |

CKEYBAHJDLWWBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Approaches for Guanidine (B92328) Synthesis and Derivatization

The construction of the guanidine core can be achieved through various synthetic routes, often categorized as "classical" methods. These approaches typically involve the reaction of an amine with a suitable guanylating agent. researchgate.net

Common Synthetic Routes and Reaction Mechanisms

The synthesis of guanidines is most commonly achieved through the chemical transformation of several key precursors. These include thioureas, isothioureas, cyanamides, carbodiimides, and pyrazole (B372694) carboximidamides. rsc.org

One of the most established methods involves the guanylation of amines using cyanamide (B42294) . This reaction can be catalyzed by various agents, including scandium(III) triflate, which allows the reaction to proceed under mild conditions in water. organic-chemistry.org Another prevalent route starts from thioureas . These can be converted to guanidines through desulfurization in the presence of an amine. This process is often facilitated by thiophilic metal salts like those of mercury(II) or copper(II), or through the use of reagents like the Mukaiyama reagent. rsc.org Carbodiimides are believed to be key intermediates in the conversion of thioureas to guanidines. rsc.org

The reaction of amines with S-alkylisothioureas , particularly protected versions like 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea, is a widely used method for introducing the guanidine unit. rsc.org Similarly, pyrazole-1-carboxamidine derivatives serve as effective guanylating agents, especially for converting amino acids into guanidino acids. rsc.org

The underlying reaction mechanisms for these transformations generally fall into two categories: nucleophilic substitution and nucleophilic addition. researchgate.net For instance, the reaction of an amine with a thiourea (B124793) derivative activated by a coupling reagent proceeds via nucleophilic attack of the amine on the activated thiourea, leading to the displacement of a leaving group and formation of the guanidine. In the case of carbodiimides, the reaction involves the nucleophilic addition of an amine to the central carbon atom of the carbodiimide.

A summary of common guanylating agents is presented in the table below.

| Guanylating Agent Precursor | Common Reagents |

| Thioureas | N,N'-di-Boc-thiourea with Mukaiyama's reagent or metal salts (Hg(II), Cu(II)) |

| Isothioureas | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea |

| Cyanamides | Cyanamide with a Lewis acid catalyst (e.g., Sc(OTf)₃) |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |

| Pyrazole Carboximidamides | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |

Catalyst-Assisted Synthesis of Guanidine Derivatives

To improve efficiency, yield, and environmental friendliness, catalyst-assisted methods for guanidine synthesis have been extensively developed. These methods often offer milder reaction conditions and broader substrate scope.

Metal-based catalysts are prominent in this area. Lanthanide amides and ytterbium triflate have been shown to be highly efficient catalysts for the guanylation of amines with carbodiimides. organic-chemistry.org Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a direct route to trisubstituted N-aryl guanidines. organic-chemistry.org Palladium catalysts have been employed in cascade reactions of azides with isonitriles and amines to produce N-functionalized guanidines. organic-chemistry.org

In recent years, photocatalysis has emerged as a green and powerful tool for guanidine synthesis. For example, Ru(bpy)₃Cl₂ can photocatalytically convert various thioureas to their corresponding guanidines using visible light at room temperature, with water and ethanol (B145695) as benign solvents. organic-chemistry.org This method is advantageous due to its low toxicity and ambient operating conditions. organic-chemistry.org

The table below highlights some catalyst systems used in guanidine synthesis.

| Catalyst Type | Example Catalyst | Reactants |

| Lewis Acid | Scandium(III) triflate | Amine, Cyanamide organic-chemistry.org |

| Lanthanide Metal | Lanthanide amides | Aromatic/Secondary Amine, Carbodiimide organic-chemistry.org |

| Transition Metal | Copper(II) chloride/bipyridine | Cyanamide, Arylboronic acid, Amine organic-chemistry.org |

| Transition Metal | Palladium(0) | Azide, Isonitrile, Amine organic-chemistry.org |

| Photocatalyst | Ru(bpy)₃Cl₂ | Thiourea, Amine organic-chemistry.org |

Synthesis of N-[2-(2,6-xylyloxy)ethyl]guanidine and Related Analogs

Strategies for Incorporating the Xylyloxyethyl Moiety

The key precursor for the target molecule is 2-(2,6-xylyloxy)ethanamine . The synthesis of this amine would likely begin with 2,6-dimethylphenol (B121312) (2,6-xylenol). A common method to introduce the 2-aminoethyl ether linkage is through a Williamson ether synthesis, followed by conversion of a suitable functional group to the amine.

For instance, 2,6-dimethylphenol can be reacted with a 2-haloacetonitrile (e.g., 2-bromoacetonitrile) under basic conditions to form 2-(2,6-xylyloxy)acetonitrile. Subsequent reduction of the nitrile group, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired 2-(2,6-xylyloxy)ethanamine.

Alternatively, the reaction of 2,6-dimethylphenol with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection (e.g., using hydrazine), would also provide the precursor amine.

Once 2-(2,6-xylyloxy)ethanamine is obtained, it can be converted to N-[2-(2,6-xylyloxy)ethyl]guanidine using standard guanidinylating reagents. A common and effective method is the reaction with a protected S-methylisothiourea, such as N,N'-di-Boc-S-methylisothiourea, in the presence of a coupling agent, followed by deprotection of the Boc groups with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This approach is frequently used in the synthesis of complex guanidine-containing natural products like clavatadine A. acs.orgnih.gov

Synthesis of Specific Isomers and Derivatives

The synthesis of isomers and derivatives of N-[2-(2,6-xylyloxy)ethyl]guanidine would involve modifications to the starting materials. For example, using different isomers of dimethylphenol (e.g., 2,5-dimethylphenol (B165462) or 3,5-dimethylphenol) would lead to the corresponding isomeric xylyloxyethyl guanidines.

Derivatives can be created by modifying the guanidine nitrogen atoms or the xylyl ring. For instance, N-substituted derivatives of the guanidine moiety can be prepared by using a substituted amine in the final guanidinylation step or by reacting a pre-formed guanidine with an appropriate electrophile. In the synthesis of muscarinic receptor antagonists, for example, various substituents are introduced on the guanidine nitrogen to modulate biological activity. nih.govacs.org This often involves reacting a primary amine with a di-protected guanidinylating agent to form a substituted guanidine. nih.govacs.orgnih.gov

Furthermore, substituents could be introduced onto the aromatic ring of the xylyl group either before or after the formation of the ether linkage, allowing for the synthesis of a wide array of derivatives with potentially different properties.

Structural Modifications and Generation of Novel Guanidine Scaffolds

The guanidine group serves as a versatile scaffold for the development of novel molecular architectures with diverse applications, from medicinal chemistry to materials science. nih.govnih.govnih.gov Structural modifications are often aimed at modulating the basicity, lipophilicity, and hydrogen bonding capacity of the guanidine moiety to optimize its interaction with biological targets. nih.govresearchgate.net

One common modification is the alkylation or acylation of the guanidine nitrogens . This can be achieved using tailor-made precursors, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for alkylation or acylated derivatives of N-Boc-S-methylisothiourea for acylation. nih.govresearchgate.net These modifications can dramatically alter the biological selectivity of the resulting compounds. nih.gov

Another strategy involves the incorporation of the guanidine functionality into cyclic systems . This can be achieved through intramolecular cyclization reactions. For instance, palladium-catalyzed carboamination reactions of acyclic N-allyl guanidines can produce 5-membered cyclic guanidines. organic-chemistry.org The cycloaddition of furfuryl guanidines with dienophiles has been explored to create novel polycyclic guanidine-based organocatalysts. irb.hrmdpi.com The outcome of such reactions can be highly dependent on the reaction conditions and the nature of the counter-ion associated with the guanidinium (B1211019) salt. irb.hrmdpi.com

The development of novel guanidine scaffolds is also driven by the total synthesis of complex natural products. The synthesis of marine alkaloids like those in the clavatadine family has spurred the development of new strategies for constructing guanidine-containing molecules. acs.orgacs.orgcwu.edu These syntheses often feature convergent approaches where a guanidine-containing fragment is coupled with another part of the molecule in a late-stage key step. acs.orgcore.ac.uk By creating analogues of these natural products, researchers can explore new chemical space and develop compounds with improved or novel biological activities. cwu.edu For instance, replacing flexible linkers in bioactive guanidine derivatives with more rigid cyclic structures, such as cyclohexylene or phenylene groups, is a strategy used to generate new scaffolds with altered pharmacological profiles. nih.govacs.orgresearchgate.net

Chemical Reactions for Modifying the Guanidine Core

The synthesis of Guanidine, (2-(2,6-xylyloxy)ethyl)-, with the IUPAC name 2-[2-(2,6-dimethylphenoxy)ethyl]guanidine, typically begins with the precursor 2-(2,6-dimethylphenoxy)ethanamine. chemicalbook.comsigmaaldrich.com The primary amino group of this starting material is the reactive site for the introduction of the guanidine functionality. This transformation, known as guanidinylation, can be achieved through various reagents and methods, each with its own advantages regarding reaction conditions and substrate scope. researchgate.net

The general strategy for forming the guanidine core involves the reaction of the primary amine with an electrophilic guanidinylating agent. researchgate.net This process typically follows an addition-elimination mechanism. researchgate.net A variety of reagents have been developed for this purpose, ranging from simple, traditional reagents to more complex, protected systems that allow for milder reaction conditions and greater functional group tolerance.

Once the 2-[2-(2,6-dimethylphenoxy)ethyl]guanidine core is synthesized, it can be further modified to alter its properties. The guanidine group itself, with its multiple nitrogen atoms, offers sites for further functionalization, such as alkylation or acylation. These modifications can be used to block specific hydrogen-bonding interactions or to introduce new functionalities. nih.gov For instance, selective N-alkylation or N-acylation can be achieved by using tailor-made precursors or by direct reaction on the guanidine moiety, often requiring protective group strategies to ensure regioselectivity. nih.gov

Synthesis of Conjugates and Polymeric Guanidine Systems

The unique properties of the guanidinium group have led to its incorporation into larger molecular architectures, including conjugates and polymers. These systems often aim to leverage the strong basicity and hydrogen-bonding capabilities of the guanidine moiety for applications in materials science and medicinal chemistry. magtech.com.cnrsc.org

Synthesis of Conjugates:

Conjugation involves linking the Guanidine, (2-(2,6-xylyloxy)ethyl)- moiety to another molecule, which could be a biomolecule, a fluorescent tag, or another pharmacophore. nih.gov This can be achieved by functionalizing the guanidine core itself or the xylyl ring. For example, a linker can be attached to one of the guanidine nitrogens, a strategy that has been employed in the modification of guanidine-containing peptides. nih.gov This often requires the use of orthogonally protected guanidinylating reagents that allow for the selective deprotection and subsequent reaction of a specific nitrogen atom. nih.gov

Synthesis of Polymeric Guanidine Systems:

The creation of polymers containing the (2-(2,6-xylyloxy)ethyl)guanidine side chain can be approached in two primary ways:

Polymerization of a Guanidine-Functionalized Monomer: A monomer containing the desired guanidine structure is first synthesized and then polymerized. For example, a polymerizable group like a methacrylate (B99206) could be introduced to the 2-[2-(2,6-dimethylphenoxy)ethyl]guanidine structure. This functionalized monomer can then undergo polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers. rsc.org

Post-Polymerization Modification: An existing polymer with reactive side chains (e.g., primary amines) is modified to introduce the guanidine group. This method, known as polymer-analogous guanidinylation, involves reacting the polymer with a suitable guanidinylating agent, such as cyanamide or a protected isothiourea derivative. magtech.com.cn This approach is versatile and allows for the functionalization of various polymer backbones.

Recent advancements in polymer synthesis have also enabled the creation of guanidine-based polymers through techniques like "click chemistry," which offers high efficiency and mild reaction conditions for attaching guanidine-containing units to polymer chains. rsc.org

These synthetic strategies provide a robust toolbox for chemists to not only produce Guanidine, (2-(2,6-xylyloxy)ethyl)- but also to tailor its structure for incorporation into more complex and functional molecular systems.

Advanced Structural Characterization and Computational Chemistry

Electron Delocalization and Resonance Structures of the Guanidinium (B1211019) Cation

The guanidinium cation, the protonated form of the guanidine (B92328) group, is characterized by significant electron delocalization, which is fundamental to its stability and chemical properties. researchgate.net This delocalization arises from the planar, Y-shaped arrangement of the three nitrogen atoms around a central carbon atom. The positive charge is not localized on a single atom but is shared among all three nitrogen atoms. researchgate.netlibretexts.org

This phenomenon can be represented by three principal resonance structures, where the double bond shifts between the central carbon and each of the three nitrogen atoms.

Figure 1: Resonance contributors of the guanidinium cation. The actual structure is a hybrid of these forms, with the positive charge delocalized across the C-N3 core.

The resonance hybrid structure results in C-N bonds that are intermediate in length and strength between a single and a double bond. This delocalization of π electrons across the four atoms (one carbon and three nitrogens) significantly stabilizes the cation, which is a primary reason for the strong basicity of guanidine compounds. researchgate.netlibretexts.orgyoutube.com

Hydrogen Bonding Interactions and Their Role in Molecular Recognition

The guanidinium group is an exceptional hydrogen bond donor. researchgate.net With its planar geometry and multiple N-H groups, it can form a variety of strong and specific hydrogen bonds with acceptor atoms, particularly oxygen. These interactions are often charge-assisted, occurring between the positively charged guanidinium ion and negatively charged species like carboxylate or phosphate (B84403) groups, leading to very strong interactions. researchgate.net

In the context of Guanidine, (2-(2,6-xylyloxy)ethyl)-, the guanidinium moiety can engage in several hydrogen bonding patterns:

Bifurcated (Bidentate) Hydrogen Bonds: The cation can form two hydrogen bonds simultaneously with two acceptor atoms of a single functional group, such as the two oxygen atoms of a carboxylate group. This pattern is a hallmark of guanidinium-carboxylate interactions in protein-ligand binding. rsc.org

Single Hydrogen Bonds: It can also form simpler, single N-H···A (where A is an acceptor) bonds. rsc.org

Extended Networks: In the solid state or within specific molecular assemblies, guanidinium ions can create extensive hydrogen-bonding networks, linking multiple molecules together. nih.gov

This robust hydrogen-bonding capability is crucial for molecular recognition, allowing molecules like Guanidine, (2-(2,6-xylyloxy)ethyl)- to bind with high affinity and specificity to biological targets such as proteins or nucleic acids. researchgate.netrsc.org

Theoretical Studies and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the properties of guanidine derivatives that may be difficult to measure experimentally.

Guanidine is one of the strongest organic bases, with a pKa value of its conjugate acid around 13.6. researchgate.net This high basicity is a direct consequence of the resonance stabilization of the resulting guanidinium cation. researchgate.net For substituted guanidines like Guanidine, (2-(2,6-xylyloxy)ethyl)-, the exact basicity can be modulated by the electronic effects of the substituent.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the pKa values of guanidine derivatives. researchgate.netrsc.org These methods calculate the gas-phase basicity (GB) or proton affinity (PA) and can achieve high accuracy, with deviations often less than 0.3 pKa units compared to experimental values. researchgate.netrsc.org The study of how different substituents quantitatively affect basicity is vital for designing molecules with specific pH-dependent binding properties. rsc.org

Table 1: Comparison of Basicity Descriptors

| Descriptor | Description | Relevance to Guanidine, (2-(2,6-xylyloxy)ethyl)- |

|---|---|---|

| pKa | The negative logarithm of the acid dissociation constant of the conjugate acid (guanidinium ion). | A high predicted pKa indicates the compound will be protonated and positively charged over a wide pH range. |

| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for the protonation reaction in the gas phase. | Used in theoretical models to assess intrinsic basicity without solvent effects. researchgate.net |

| Proton Affinity (PA) | The negative of the enthalpy change for the protonation reaction in the gas phase. | A fundamental measure of the molecule's affinity for a proton. researchgate.net |

The (2-(2,6-xylyloxy)ethyl) substituent introduces significant conformational flexibility. Conformational analysis, through theoretical calculations, can identify low-energy arrangements of this side chain. Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

MD simulations can reveal:

The preferred rotational states (rotamers) around the single bonds in the ethyl and xylyloxy linker.

How the molecule's conformation adapts upon binding to a target, a process that can involve transitions between different conformational states. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.gov For Guanidine, (2-(2,6-xylyloxy)ethyl)-, docking studies would be instrumental in hypothesizing its binding mode within a specific protein's active site.

The simulation would typically model the following key interactions:

Hydrogen Bonds: The guanidinium group would be predicted to form strong hydrogen bonds with polar or charged residues like Aspartate (Asp) or Glutamate (Glu). rsc.org

π-Cation Interactions: The planar, electron-deficient guanidinium group can stack against electron-rich aromatic rings of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The 2,6-xylyl group provides a significant hydrophobic component that would likely interact with nonpolar pockets in the receptor, contributing to binding affinity.

Table 2: Potential Molecular Interactions in Docking Studies

| Interaction Type | Ligand Moiety | Potential Protein Residues | Predicted Energy Contribution |

|---|---|---|---|

| Charge-Assisted H-Bond | Guanidinium N-H | Asp, Glu (carboxylate) | Strong (-76 kcal/mol for some pairs) rsc.org |

| π-Cation | Guanidinium C-N3 plane | Phe, Tyr, Trp (aromatic rings) | Moderate |

| Hydrophobic | 2,6-Xylyl group | Leu, Ile, Val, Ala (aliphatic side chains) | Favorable |

| van der Waals | Entire Molecule | Various | General contribution to binding |

These computational studies are essential for understanding the structure-activity relationship of guanidine-based compounds and for the rational design of new molecules with enhanced potency and selectivity.

Mechanistic Investigations of Biological Activity Pre Clinical Focus

General Mechanisms of Action of Guanidine (B92328) Compounds

The guanidine group is a key functional moiety in numerous biologically active compounds, defining their chemical and physicochemical properties. nih.gov Its highly basic nature and the resonance stability of the protonated guanidinium (B1211019) ion contribute to its diverse pharmacological activities. sci-hub.sewikipedia.org Guanidine-containing molecules are recognized for their ability to participate in non-covalent binding and catalytic processes, making them significant in the design of therapeutic agents for a wide range of diseases. nih.govsci-hub.se

The interaction of guanidine compounds with biological membranes is a critical aspect of their mechanism of action. The guanidinium group's positive charge facilitates strong interactions with negatively charged components of the cell surface, such as the phosphate (B84403) head groups of phospholipids. nih.govmit.edu This can lead to several effects:

Charge Screening: Guanidine compounds can interact with the negatively charged phosphates on the membrane surface, leading to a decrease in the surface potential, a phenomenon known as charge screening. nih.gov

Membrane Partitioning: The hydrophobicity of the substituents on the guanidine core influences its ability to partition into the cell membrane. Increased hydrophobicity can result in a higher degree of inhibition of membrane-embedded proteins like ion channels. nih.gov

Protein-Lipid Interface Disruption: Another potential site of action is the interface between membrane proteins and lipids, where guanidine compounds might disrupt crucial interactions. nih.gov

Cellular Uptake: Guanidinium-rich scaffolds, such as those found in cell-penetrating peptides, are known to facilitate the translocation of molecules across biological membranes. mit.eduresearchgate.net This process is often mediated by the formation of strong, bidentate hydrogen bonds between the guanidinium group and oxoanions like carboxylates and phosphates on the cell surface. mit.edu This interaction can guide the uptake of the compound and any associated cargo through direct translocation or endocytosis. mit.edu

Guanidine derivatives have been shown to modulate the activity of a wide array of enzymes, acting as both inhibitors and, in some cases, activators. nih.govdrugbank.com This modulation is a key component of their pharmacological effects.

Enzyme Inhibition: Guanidines can act as inhibitors for various enzymes. For example, they are known to inhibit nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide. nih.govsci-hub.se They also show inhibitory activity against serine proteases like human β-tryptase, which is involved in allergic and inflammatory responses. sci-hub.se In predenaturational concentrations, guanidine hydrochloride has been observed to cause a loss of enzyme activity in equine liver alcohol dehydrogenase, which is associated with a loosening of the protein's internal structure. nih.gov

Cation Activation: In specific contexts, guanidine can act as an activator. A notable example is its effect on the tryptophan synthase α2β2 complex, where low concentrations of guanidine hydrochloride (GuHCl) function as a cation activator. alfa-chemistry.com Molecular modeling suggests the guanidinium ion (GuH+) could bind to a specific cation binding site in the enzyme's beta subunit. alfa-chemistry.com

Table 1: Examples of Enzyme Modulation by Guanidine Compounds

| Enzyme | Effect | Compound Type/Example | Reference |

|---|---|---|---|

| Voltage-gated Potassium (Kv) Channels | Inhibition | Guanidine, Dimethylguanidine | nih.gov |

| Aldehyde dehydrogenase, mitochondrial | Inhibition | Guanidine | drugbank.com |

| Nitric Oxide Synthase (NOS) | Inhibition | General Guanidine Derivatives | nih.govsci-hub.se |

| Human β-tryptase | Inhibition | Dipeptide-based guanidines | sci-hub.se |

| Equine Liver Alcohol Dehydrogenase | Inactivation | Guanidine Hydrochloride | nih.gov |

| Tryptophan Synthase | Cation Activation & Conformational Modulation | Guanidine Hydrochloride | alfa-chemistry.com |

This table is interactive and can be sorted by column.

Beyond direct enzyme modulation, guanidine compounds can interfere with fundamental cellular processes. One significant mechanism is the disruption of ion channel function. Studies on voltage-gated potassium (Kv) channels have shown that guanidine compounds can act as a "molecular glue," binding within the intracellular pore of the channel. nih.gov This binding perturbs a hydrophobic subunit interface, which stabilizes a closed state of the channel and prevents the conformational changes necessary for channel opening. nih.gov This inhibition of ion flow disrupts processes reliant on cellular excitability. Furthermore, by modulating neurotransmitter release, as seen with adrenergic neurone blockade, guanidines interfere with cell-to-cell communication in the nervous system. sci-hub.se

Adrenergic Neurone Blocking Activity (Non-Human Models)

The compound N-[2-(2,6-xylyloxy)ethyl]guanidine sulphate, also known as SK&F 70418, was specifically designed as an adrenergic neurone blocking agent. scispace.com Its structure combines the xylyloxyethyl chain from xylocholine (B1682297) with the guanidino group of guanethidine (B1672426), in an effort to achieve a rapid onset and short duration of action without the parasympathomimetic effects of xylocholine. scispace.com

The pharmacological profile of Guanidine, (2-(2,6-xylyloxy)ethyl)- (SK&F 70418) is best understood in comparison to its predecessors, guanethidine and xylocholine. scispace.com While all three compounds exhibit adrenergic neurone blocking activity, they differ in their onset, duration, and associated effects. scispace.comresearchgate.net

Guanethidine: This agent is characterized by a slow onset of action and a very long duration of effect. scispace.comnih.gov It is a potent antihypertensive drug that acts by preventing the release of noradrenaline from post-ganglionic adrenergic nerves and depleting noradrenaline stores in peripheral sympathetic nerve terminals. nih.govdrugbank.com

Xylocholine: This compound has a rapid onset and a relatively short duration of adrenergic neurone blockade. scispace.com However, its clinical utility was hampered by significant parasympathomimetic activity. scispace.com

Guanidine, (2-(2,6-xylyloxy)ethyl)- (SK&F 70418): This derivative was developed to merge the desirable characteristics of the other two. In non-human models, it demonstrates a marked adrenergic neurone blocking activity. scispace.com In anaesthetized cats, the effect develops within 5 to 6 hours and persists for more than 3 days, indicating a persistent action similar to guanethidine. scispace.com However, it was designed with the aim of having a more rapid onset than guanethidine. scispace.com

Table 2: Comparative Properties of Adrenergic Neurone Blocking Agents (Non-Human Models)

| Feature | Guanidine, (2-(2,6-xylyloxy)ethyl)- | Guanethidine | Xylocholine |

|---|---|---|---|

| Primary Mechanism | Adrenergic neurone blockade scispace.com | Adrenergic neurone blockade, noradrenaline depletion nih.gov | Adrenergic neurone blockade scispace.com |

| Onset of Action | Developed within 5-6 hours (cat) scispace.com | Slow scispace.com | Rapid scispace.com |

| Duration of Action | Persistent (>3 days) scispace.com | Long scispace.com | Relatively short scispace.com |

| Noradrenaline Depletion | Yes scispace.com | Yes, marked and progressive scispace.com | Not a primary feature |

| Parasympathomimetic Activity | Designed to be devoid of this activity scispace.com | No | Marked scispace.com |

This table is interactive and can be sorted by column.

The primary mechanism of Guanidine, (2-(2,6-xylyloxy)ethyl)- involves the modulation of neurotransmitter dynamics at the adrenergic nerve terminal.

Noradrenaline: Like guanethidine, Guanidine, (2-(2,6-xylyloxy)ethyl)- produces an initial sympathomimetic effect, evidenced by a rise in blood pressure, increased heart rate (positive chronotropic and inotropic actions), and contraction of the nictitating membrane in cats. scispace.com This is attributed to an initial release of noradrenaline from stores. Following this initial phase, the compound establishes a block of the adrenergic neurone, preventing further neurotransmitter release in response to nerve stimulation. scispace.com Studies on guanidine derivatives show they cause a decrease in the noradrenaline content of both the particulate and supernatant fractions of splenic homogenates, which is correlated with the blocking action. scispace.com The pressor responses to small intravenous doses of the compound in spinal cats were augmented by a catechol-O-methyl transferase inhibitor, further confirming its interaction with catecholamine pathways. scispace.com

Acetylcholine (B1216132): While the primary focus of Guanidine, (2-(2,6-xylyloxy)ethyl)- is on the adrenergic system, the broader class of guanidine compounds can influence cholinergic transmission. Some guanidines enhance the release of acetylcholine at the neuromuscular junction, potentially by blocking voltage-dependent potassium channels in the nerve terminal, which prolongs depolarization and increases calcium influx. drugbank.comnih.gov However, Guanidine, (2-(2,6-xylyloxy)ethyl)- was specifically engineered to avoid the pronounced parasympathomimetic (cholinergic) effects seen with its structural relative, xylocholine. scispace.com

Table 3: Effects of Guanidine, (2-(2,6-xylyloxy)ethyl)- on Neurotransmitter Systems (Non-Human Models)

| Neurotransmitter | Effect | Observation (Model) | Reference |

|---|---|---|---|

| Noradrenaline | Initial Release | Transient rise in blood pressure and heart rate (Cat) | scispace.com |

| Blockade of Release | Inhibition of response to sympathetic nerve stimulation | scispace.com | |

| Depletion from Stores | Decrease in noradrenaline content in spleen (Cat) | scispace.com |

| Acetylcholine | Minimal/Avoided | Designed to be devoid of parasympathomimetic activity | scispace.com |

This table is interactive and can be sorted by column.

Anti-Myotonic Mechanisms (Pre-Clinical Models)

There is a lack of specific pre-clinical data on the direct sodium channel modulating and blocking effects of Guanidine, (2-(2,6-xylyloxy)ethyl)-.

Antimicrobial and Antiviral Mechanisms

There is a lack of specific pre-clinical data on the antibacterial activity and mechanisms of cell damage for Guanidine, (2-(2,6-xylyloxy)ethyl)-. While other guanidine-containing compounds have been investigated for their antimicrobial properties, specific studies on this particular molecule are not available.

Specific pre-clinical data on the antiviral properties and mechanisms of viral replication inhibition for Guanidine, (2-(2,6-xylyloxy)ethyl)- are not available in the scientific literature.

Inhibition of Specific Microbial Enzymes (e.g., Signal Peptidase)

The guanidinium group is a recognized structural motif in various antimicrobial agents, known to enhance uptake into bacterial cells and facilitate interactions with molecular targets through hydrogen bonding. nih.gov Some guanidinium compounds have been identified as novel antibiotics with unconventional modes of action, including the activation of essential bacterial enzymes like signal peptidase IB (SpsB). nih.gov The activation of SpsB can lead to a dysregulation of protein secretion and subsequent cell death in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

However, specific studies investigating the inhibitory or modulatory effects of Guanidine, (2-(2,6-xylyloxy)ethyl)- on microbial enzymes, including signal peptidase, have not been reported in the available scientific literature. Therefore, while the guanidine moiety suggests potential for antimicrobial activity, the precise enzymatic targets and mechanisms of action for this particular compound remain to be elucidated.

Anticancer Mechanisms (In Vitro Studies)

The anticancer potential of guanidine derivatives has been an area of active research, with studies exploring their cytotoxic effects and interference with key cancer pathways. nih.govnih.gov

Cytotoxic Effects on Cancer Cell Lines and Normal Fibrocytes

Early in vitro research published in the British Journal of Cancer investigated the effects of Guanidine, (2-(2,6-xylyloxy)ethyl)- on sarcoma cells (S37 and SBL1) and normal embryonic mouse fibrocytes. nih.gov This study demonstrated that the compound exhibited a differential cytotoxic effect. At a concentration of 100 µg/ml, Guanidine, (2-(2,6-xylyloxy)ethyl)- was found to be lethal to sarcoma cells. nih.gov In contrast, normal fibrocytes were able to tolerate this concentration, although some initial degenerative changes were observed, from which they could recover. nih.gov At a higher concentration of 200 µg/ml, the compound was lethal to both the sarcoma cells and the normal fibrocytes. nih.gov

These findings suggest a degree of selectivity in the cytotoxic action of Guanidine, (2-(2,6-xylyloxy)ethyl)-, with a higher potency against the tested cancer cell lines compared to normal fibroblastic cells.

Table 1: In Vitro Cytotoxicity of Guanidine, (2-(2,6-xylyloxy)ethyl)-

| Cell Type | Concentration (µg/ml) | Observed Effect | Reference |

|---|---|---|---|

| Sarcoma (S37, SBL1) | 100 | Lethal | nih.gov |

| Sarcoma (S37, SBL1) | 200 | Lethal | nih.gov |

| Normal Fibrocytes | 100 | Tolerated with initial reversible degenerative changes | nih.gov |

Effects on Cell Proliferation and Colony Formation in Cancer Cells

The 1963 study on sarcoma cells provides indirect evidence for the inhibition of cell proliferation and colony formation. The observed lethal effect at 100 µg/ml on sarcoma cells inherently indicates a complete cessation of proliferation and the inability to form colonies. nih.gov The clonogenic assay, a standard method to determine the ability of a single cell to grow into a colony, is a measure of reproductive viability. nih.govyoutube.com The cell death observed in the presence of Guanidine, (2-(2,6-xylyloxy)ethyl)- implies a potent inhibition of this clonogenic potential in the tested sarcoma cell lines. nih.gov However, specific quantitative data from colony formation assays for this particular compound are not available in the cited literature.

Enzyme Inhibition in Cancer Pathways (e.g., Histone Deacetylases, Thymidine (B127349) Kinase)

Histone Deacetylases (HDACs): The guanidine group has been identified as a novel metal-binding element in the design of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with cancer development. nih.gov Synthetic derivatives based on the cyclic tetrapeptide scaffold of FR235222, which incorporate a guanidine unit, have been shown to inhibit HDAC activity and exhibit cytotoxicity against pancreatic cancer cell lines. nih.gov This suggests that the guanidine moiety can be effectively utilized to target HDACs. nih.gov However, direct experimental evidence of HDAC inhibition by Guanidine, (2-(2,6-xylyloxy)ethyl)- specifically is not present in the current body of scientific literature.

Thymidine Kinase: Thymidine kinase is an important enzyme in DNA synthesis and is a target for some antiviral and anticancer drugs. nih.gov While there is research on various compounds as inhibitors of thymidine kinase, there are no specific studies available that have investigated the effect of Guanidine, (2-(2,6-xylyloxy)ethyl)- on the activity of this enzyme. Therefore, it is unknown whether this compound can inhibit thymidine kinase as part of its potential anticancer mechanism.

Other Biological Activities and Mechanistic Insights

Anti-inflammatory Properties

Guanidine and its derivatives have been explored for various biological activities, including the modulation of inflammatory pathways. For instance, some guanidine derivatives have been studied for their interaction with cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov However, a review of the existing scientific literature reveals no specific in vitro studies or data on the anti-inflammatory properties of Guanidine, (2-(2,6-xylyloxy)ethyl)-. Mechanistic insights into its potential effects on inflammatory mediators or cellular pathways are therefore not available.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Moieties Contributing to Biological Activity

The biological activity of (2-(2,6-xylyloxy)ethyl)guanidine is not a monolithic property but rather the result of the interplay of its distinct structural components. Scientific investigations have pinpointed specific moieties that are crucial for its effects.

The Critical Role of the Guanidinium (B1211019) Group

The guanidinium group, the cationic form of guanidine (B92328), is a cornerstone of the biological activity of many related compounds. nih.govnih.gov This group, with the formula HNC(NH2)2+, is a colorless solid that dissolves in polar solvents and is a strong base. At physiological pH, guanidine exists in its protonated form, guanidinium. wikipedia.org This positive charge and its planar, symmetric structure, consisting of three amino groups bonded to a central carbon atom, allow for efficient resonance stabilization. wikipedia.org

Influence of the Xylyloxyethyl Chain and its Conformational Flexibility

The (2-(2,6-xylyloxy)ethyl) portion of the molecule plays a significant role in modulating the compound's activity. This lipophilic chain, consisting of a xylyl group linked to the guanidine moiety via an ethyl ether linkage, is crucial for several reasons.

Firstly, the lipophilicity of the xylyloxyethyl chain influences the compound's ability to partition into biological membranes, which can be a critical step in reaching its site of action. The 2,6-dimethyl substitution on the phenyl ring is a key feature. These methyl groups provide steric hindrance, which can influence the molecule's conformation and its interaction with its biological target.

Secondly, the conformational flexibility of the ethyl chain allows the molecule to adopt various spatial arrangements. This flexibility is vital for achieving an optimal orientation within the binding pocket of its target receptor or enzyme. The ability of the chain to rotate and bend enables the guanidinium group and the xylyl ring to position themselves for maximal binding affinity. QSAR studies on related series of compounds have highlighted that molecular flexibility and the spatial orientation of bulky substituents can be critical determinants of biological activity. nih.gov The specific length and composition of this linker chain are often optimized in drug design to fine-tune the compound's potency and selectivity.

Impact of Substituent Effects on Potency, Selectivity, and Duration of Action

The potency, selectivity, and duration of action of (2-(2,6-xylyloxy)ethyl)guanidine are highly sensitive to modifications of its chemical structure. The nature and position of substituents on both the aromatic ring and the guanidine group can lead to significant changes in its pharmacological properties.

For instance, altering the substitution pattern on the xylyl ring can impact the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the two methyl groups at the 2 and 6 positions of the phenyl ring in (2-(2,6-xylyloxy)ethyl)guanidine is known to be important for its activity.

Furthermore, substitutions on the guanidine moiety itself can have a profound effect. Studies on other guanidine derivatives have demonstrated that N-alkylation can modulate activity. For example, in one study, guanidine, methyl guanidine, and N,N-dimethyl guanidine enhanced the release of norepinephrine, while N,N'-dimethyl guanidine and propyl guanidine were inactive. nih.gov This highlights the sensitivity of the biological response to the substitution pattern on the guanidinium group. Such modifications can alter the pKa of the guanidinium group, its hydrogen bonding capacity, and its steric profile, all of which can influence its interaction with its biological target and thus its potency and selectivity.

The duration of action is also influenced by the metabolic stability of the compound, which is directly related to its chemical structure. The presence of metabolically labile sites can lead to rapid inactivation, while the introduction of blocking groups at these positions can prolong the compound's effect.

Computational Approaches in SAR/QSAR Modeling

To systematically explore the vast chemical space and to rationalize the observed structure-activity relationships, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools.

Selection and Application of Molecular Descriptors

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties. For a compound like (2-(2,6-xylyloxy)ethyl)guanidine, a range of descriptors would be relevant.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of atoms, Number of double bonds | Basic molecular properties |

| Topological | Connectivity indices, Kappa shape indices | Describe molecular branching and shape |

| Geometrical | Molecular surface area, Molecular volume | Relate to molecular size and steric interactions |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe electronic distribution and reactivity |

| Physicochemical | LogP (octanol/water partition coefficient), Molar refractivity | Relate to lipophilicity and polarizability |

| Quantum Chemical | Charges on atoms, Bond orders | Provide detailed electronic information |

For instance, in QSAR studies of related guanidine-containing compounds, descriptors such as molecular shape, molecular flexibility, and the presence of halogen atoms have been found to be important. nih.gov Other studies have utilized quantum chemical descriptors like the energy of the lowest unoccupied molecular orbital (LUMO) and the energy of the molecular orbital below the highest occupied molecular orbital (HOMO-1). researchgate.net The selection of descriptors is a critical step and is often guided by the known or hypothesized mechanism of action of the compounds under study.

Predictive Model Construction and Validation

Once a set of relevant descriptors has been chosen, a mathematical model is constructed to correlate these descriptors with the observed biological activity. Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

The goal is to develop a model that is not only statistically robust but also has good predictive power for new, untested compounds. Therefore, model validation is a crucial and indispensable part of the QSAR workflow. nih.govnih.gov Validation is performed using both internal and external methods.

Internal validation techniques assess the robustness of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of the excluded compound. The resulting cross-validated R-squared (Q²) is a measure of the model's internal predictive ability.

External validation involves testing the model's ability to predict the activity of an external set of compounds that were not used in the model-building process. The predictive R-squared (R²pred) is a key statistic for evaluating external predictivity. A high R²pred value indicates that the model can accurately predict the biological activity of new chemical entities.

For a QSAR model to be considered reliable, it must meet several statistical criteria.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² (or R²cv) | Cross-validated R-squared (internal predictivity) | > 0.5 |

| R²pred | Predictive R-squared for the external test set (external predictivity) | > 0.5 |

By employing these rigorous computational and statistical methods, researchers can gain a deeper understanding of the structure-activity landscape of (2-(2,6-xylyloxy)ethyl)guanidine and its analogs, facilitating the design of new compounds with improved properties.

Virtual Screening and Lead Optimization Based on QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models have emerged as a powerful computational tool in modern drug discovery, enabling the efficient screening of large chemical databases and the rational design of more potent and selective drug candidates. In the context of "Guanidine, (2-(2,6-xylyloxy)ethyl)-" and its analogs, QSAR-based virtual screening and lead optimization play a pivotal role in identifying novel compounds with desired biological activities, particularly as modulators of targets like voltage-gated sodium channels and other receptors.

Virtual screening, guided by a robust QSAR model, allows for the rapid in silico assessment of extensive compound libraries, prioritizing a smaller, more manageable subset of molecules for synthesis and experimental testing. sci-hub.box This process significantly reduces the time and cost associated with traditional high-throughput screening (HTS). The development of a predictive QSAR model is the foundational step in this workflow. For guanidine derivatives, these models are often built upon a training set of compounds with known biological activities, such as their inhibitory concentrations (IC50) against a specific target. nih.gov

Once a statistically significant QSAR model is established, it can be employed to screen virtual libraries of compounds. These libraries can be commercially available databases or custom-designed collections of virtual compounds based on the "Guanidine, (2-(2,6-xylyloxy)ethyl)-" scaffold. The model predicts the biological activity of each molecule in the library, allowing for the ranking and selection of the most promising candidates. This approach has been successfully applied to identify novel guanidine-based inhibitors for various targets. nih.gov

Lead optimization represents the subsequent phase, where the initial "hit" compounds identified through virtual screening are further refined to enhance their potency, selectivity, and pharmacokinetic properties. QSAR models are instrumental in this iterative process. By analyzing the relationships between structural modifications and activity, medicinal chemists can make informed decisions on which functional groups to modify or introduce to the lead scaffold. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its binding affinity to the target receptor. nih.gov This insight guides the rational design of new analogs with improved therapeutic potential.

A hypothetical virtual screening and lead optimization study for analogs of "Guanidine, (2-(2,6-xylyloxy)ethyl)-" targeting a voltage-gated sodium channel might proceed as follows:

Development of a 3D-QSAR Model: A set of known guanidine-based sodium channel blockers would be used to construct a Comparative Molecular Field Analysis (CoMFA) model. nih.gov This model would correlate the steric and electrostatic fields of the molecules with their experimentally determined inhibitory activities.

Virtual Screening: A large database of virtual compounds, all containing the core guanidinium group and variations of the xylyloxyethyl moiety, would be screened using the developed CoMFA model. The model would predict the pIC50 value for each compound.

Hit Identification: Compounds with the highest predicted pIC50 values would be identified as initial "hits" for further investigation.

Lead Optimization: One or more promising hits would be selected as lead compounds. The QSAR model would then be used to guide structural modifications. For example, the model might indicate that substitutions on the xylyl ring with electron-withdrawing groups could enhance activity. New analogs would be designed based on these predictions, synthesized, and then tested experimentally to validate the model's predictions. This iterative cycle of prediction, synthesis, and testing is a hallmark of QSAR-driven lead optimization. nih.gov

The table below illustrates the type of data that would be generated during such a study, showcasing the interplay between predicted and experimental activities for a series of hypothetical analogs of "Guanidine, (2-(2,6-xylyloxy)ethyl)-".

| Compound ID | R1-Substitution (on xylyl ring) | R2-Substitution (on guanidine) | Predicted pIC50 (QSAR Model) | Experimental pIC50 |

| GXY-001 | H | H | 6.5 | 6.4 |

| GXY-002 | 4-Cl | H | 7.2 | 7.1 |

| GXY-003 | 4-OCH3 | H | 6.1 | 6.0 |

| GXY-004 | H | CH3 | 6.3 | 6.2 |

| GXY-005 | 4-Cl | CH3 | 7.0 | 6.9 |

This table is a hypothetical representation of data from a QSAR-based virtual screening and lead optimization study.

Through these sophisticated computational techniques, the development of novel therapeutic agents based on the "Guanidine, (2-(2,6-xylyloxy)ethyl)-" scaffold can be significantly accelerated, leading to the discovery of more effective and safer medicines.

Analytical and Bioanalytical Methodologies for Guanidine, 2 2,6 Xylyloxy Ethyl

Spectroscopic Techniques for Quantification and Purity Assessment

Spectroscopic methods are invaluable for the quantitative analysis and purity verification of pharmaceutical compounds. While specific spectroscopic data for Guanidine (B92328), (2-(2,6-xylyloxy)ethyl)- is not extensively available in the public domain, the general principles applicable to substituted guanidines can be discussed.

UV/VIS Spectroscopy:

Ultraviolet-Visible (UV/VIS) spectroscopy is a versatile technique for the quantification of compounds containing chromophoric groups. The presence of the 2,6-xylyloxy moiety in Guanidine, (2-(2,6-xylyloxy)ethyl)- suggests that the compound will exhibit UV absorbance. Aromatic systems, such as the xylyl group, typically show characteristic absorption bands in the UV region.

A study on a series of aryl guanidine α2-adrenoceptor antagonists demonstrated the utility of UV-spectrophotometry for determining their dissociation constants (pKa). rsc.org This was achieved using a 96-well microtiter plate method, indicating the potential for high-throughput screening. rsc.org Although the specific absorption maxima for Guanidine, (2-(2,6-xylyloxy)ethyl)- are not reported, it is anticipated that the compound would display a strong π→π* transition band in the UV region, similar to other guanidine derivatives with aromatic substituents. researchgate.net For instance, a photoswitchable guanidine derivative containing an azobenzene (B91143) moiety exhibited a strong π→π* band at 326 nm. researchgate.net The exact wavelength of maximum absorbance (λmax) for Guanidine, (2-(2,6-xylyloxy)ethyl)- would need to be determined experimentally to develop a quantitative UV/VIS assay.

Titration:

Titration is a classic and reliable method for determining the purity of acidic or basic compounds. Given that the guanidine group is strongly basic (pKa of guanidinium (B1211019) ion is ~13.6), acid-base titration is a highly suitable method for the purity assessment of Guanidine, (2-(2,6-xylyloxy)ethyl)-. rsc.org

Potentiometric titration, in particular, has been successfully employed to measure the dissociation constants of various aryl guanidines and 2-(arylimino)imidazolidines. rsc.orgrsc.org This technique involves the gradual addition of a standardized acid solution to a solution of the guanidine compound and monitoring the change in pH. The equivalence point of the titration corresponds to the complete neutralization of the guanidine group and can be used to calculate the purity of the substance. A study on substituted 2-phenyl-1,1,3,3-tetramethylguanidines utilized a conventional glass electrode to measure pKa values in acetonitrile, demonstrating the applicability of this method in non-aqueous media. cdnsciencepub.comresearchgate.net

| Parameter | Description | Relevance to Guanidine, (2-(2,6-xylyloxy)ethyl)- |

| Titrant | A standard solution of a strong acid (e.g., HCl). | Reacts with the basic guanidine group. |

| Solvent | Can be aqueous or non-aqueous (e.g., acetonitrile). cdnsciencepub.comresearchgate.net | The choice depends on the solubility of the compound and its salt. |

| Endpoint Detection | Potentiometric (using a pH electrode) or colorimetric (using an indicator). | Potentiometric detection is generally more precise. rsc.org |

Chromatographic Methods for Separation, Identification, and Quantification of the Compound and its Metabolites

Chromatographic techniques are essential for separating complex mixtures and for the precise identification and quantification of a target compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of guanidine compounds. nih.govsielc.commtc-usa.com The high polarity of the guanidine group can present challenges for retention on traditional reversed-phase columns. sielc.com However, various strategies can be employed to achieve successful separation.

Reversed-Phase HPLC: While the basic guanidine moiety is highly polar, the presence of the lipophilic 2,6-xylyloxyethyl group in Guanidine, (2-(2,6-xylyloxy)ethyl)- suggests that reversed-phase HPLC could be a viable analytical approach. A method for a similar compound, (2-benzothiazolyl)-guanidine, utilized a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.

Ion-Exchange Chromatography: Cation-exchange chromatography is well-suited for the analysis of highly basic compounds like guanidines. sielc.com This technique separates molecules based on their net positive charge.

Mixed-Mode Chromatography: Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, offer enhanced selectivity for polar and basic compounds like guanidines. sielc.com These columns can retain compounds based on both their hydrophobic and ionic properties. sielc.com

Detection:

UV Detection: Due to the presence of the aromatic xylyl group, UV detection is a suitable method for the quantification of Guanidine, (2-(2,6-xylyloxy)ethyl)-. mtc-usa.com

Evaporative Light Scattering Detection (ELSD): For guanidine compounds lacking a strong chromophore, ELSD can be a useful alternative detection method. sielc.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for definitive identification and quantification, which is particularly important for the analysis of metabolites in biological matrices. researchgate.net

Metabolites: Information regarding the specific metabolites of Guanidine, (2-(2,6-xylyloxy)ethyl)- is not readily available in the scientific literature. However, a study on the in vitro oxygenation of N,N'-diphenylguanidines by rat and rabbit liver homogenates identified N-(4-hydroxyphenyl)-N'-phenylguanidine as a metabolite, formed via C-oxygenation. nih.gov This suggests that hydroxylation of the xylyl ring could be a potential metabolic pathway for Guanidine, (2-(2,6-xylyloxy)ethyl)-. The identification and quantification of such metabolites would necessitate the use of highly sensitive and specific methods like LC-MS/MS. researchgate.net

| Chromatographic Mode | Stationary Phase Example | Mobile Phase Considerations | Detection |

| Reversed-Phase | C18 | Acetonitrile/water with acid modifier (e.g., formic or phosphoric acid) | UV, MS |

| Ion-Exchange | Cation-exchange resin | Aqueous buffer with increasing ionic strength | UV, ELSD, MS |

| Mixed-Mode | Primesep columns | Acetonitrile/water with buffer and ion-pairing agent | UV, ELSD, MS sielc.com |

Bioanalytical Assays for Evaluating Biological Activity in Pre-Clinical Models

The evaluation of the biological activity of Guanidine, (2-(2,6-xylyloxy)ethyl)- in pre-clinical models has been described in pharmacological studies, primarily focusing on its adrenergic neurone blocking properties. scispace.com

In Vivo Assays:

Blood Pressure Measurement in Anesthetized Animals: The primary method to assess the adrenergic neurone blocking activity of this compound was by measuring its effect on the blood pressure of anesthetized cats and dogs. scispace.com The mean arterial pressure was recorded from the carotid artery using a Condon manometer. scispace.com The compound, dissolved in 0.9% saline, was administered intravenously. scispace.com

Nictitating Membrane Contraction: The contraction of the nictitating membrane in cats is a classic assay for sympathomimetic and adrenergic blocking activity. The response of this tissue to the compound and to sympathomimetic amines was recorded to characterize the nature of the adrenergic blockade. scispace.com

Electrocardiogram (ECG) Monitoring: In anesthetized dogs, the ECG was monitored to assess any cardiac effects of the compound. scispace.com

Isolated Tissue (In Vitro) Assays:

Guinea-pig Ileum: To assess any parasympathomimetic activity, short segments of guinea-pig ileum were suspended in an organ bath containing oxygenated Tyrode solution at 32°C. scispace.com Contractions of the smooth muscle were recorded using a frontal-writing lever. scispace.com

Cell Culture Assays: A study investigated the effects of 2-(2:6-Xylyloxy)-ethylguanidine on sarcoma cells and normal fibrocytes cultivated in vitro. nih.gov This type of assay allows for the direct assessment of the compound's effects on cell viability and proliferation.

Biochemical Assays:

Monoamine Oxidase (MAO) Activity: The effect of the compound on MAO activity was determined in female Wistar rats to investigate if its mechanism of action involved the inhibition of this enzyme. scispace.com

| Assay Type | Pre-clinical Model | Endpoint Measured | Purpose |

| In Vivo | Anesthetized Cat/Dog | Mean Arterial Blood Pressure scispace.com | To assess adrenergic neurone blocking activity. scispace.com |

| In Vivo | Anesthetized Cat | Nictitating Membrane Contraction scispace.com | To characterize sympathomimetic/adrenergic blocking effects. scispace.com |

| In Vitro | Guinea-pig Ileum | Smooth Muscle Contraction scispace.com | To evaluate parasympathomimetic activity. scispace.com |

| In Vitro | Sarcoma Cells & Fibrocytes | Cell Viability/Proliferation nih.gov | To assess direct cellular effects. nih.gov |

| Biochemical | Rat | Monoamine Oxidase Activity scispace.com | To investigate the mechanism of action. scispace.com |

Advanced Applications and Material Science

Guanidine (B92328) Derivatives as Catalysts in Organic Synthesis.ontosight.ai

Guanidine-containing molecules are recognized for their catalytic activity in a variety of organic reactions. ontosight.ai The core guanidinium (B1211019) group's ability to delocalize a positive charge makes these compounds highly basic and nucleophilic, properties that are harnessed in both organocatalysis and metal-complex catalysis. semanticscholar.orgresearchgate.net

Guanidine derivatives have emerged as powerful organocatalysts, particularly due to their strong Brønsted basicity and their capacity as hydrogen-bond donors. rsc.orgrsc.org This dual functionality allows them to activate substrates in a variety of ways. Chiral guanidines are especially prominent in asymmetric synthesis, where they facilitate the creation of specific stereoisomers of a target molecule. rsc.orgresearchgate.net

The design of these catalysts can be acyclic, monocyclic, or bicyclic, and this structural diversity enables the fine-tuning of their steric and electronic properties to achieve high efficiency and stereoselectivity in numerous fundamental organic transformations. rsc.org Guanidinium salts, the protonated forms of guanidines, are also employed as catalysts, functioning as hydrogen-bond donors or in phase-transfer catalysis. rsc.org The combination of a highly basic guanidine group with other functional moieties, such as urea (B33335), can create bifunctional catalysts with cooperative activity. For instance, a guanidine-urea catalyst has been shown to be highly effective in the asymmetric epoxidation of α,β-unsaturated ketones, where the guanidine group interacts with the oxidant (hydrogen peroxide) and the urea group interacts with the substrate. organic-chemistry.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Guanidine Derivatives

| Reaction Type | Role of Guanidine Catalyst | Typical Outcome | Reference |

|---|---|---|---|

| Henry (Nitroaldol) Reaction | Brønsted Base | High enantioselectivity in forming β-nitroalcohols. researchgate.net | researchgate.net |

| Michael Addition | Brønsted Base / H-bond Donor | Stereoselective formation of carbon-carbon bonds. researchgate.net | researchgate.net |

| Epoxidation | Bifunctional (with Urea) | High yield and enantioselectivity for chiral epoxides. organic-chemistry.org | organic-chemistry.org |

| Phase-Transfer Catalysis | Chiral Cation | Enantioselective alkylations. rsc.org | rsc.org |

| Kinetic Resolution | Asymmetric Acylation/Hydroxylation | Separation of racemic mixtures into enantiomers. researchgate.net | researchgate.net |

Guanidines are excellent nitrogen-donor ligands that form stable complexes with a wide range of transition metals and main-group metals. semanticscholar.orgresearchgate.net The introduction of specific substituents onto the guanidine nitrogen atoms allows for precise control over the electronic and steric environment of the metal center. semanticscholar.org This modulation of the ligand's coordination ability directly influences the catalytic activity and selectivity of the resulting metal complex. semanticscholar.org

These metal-guanidine complexes have found applications in various catalytic processes, including polymerization reactions. researchgate.netdntb.gov.ua For example, zinc-guanidine complexes are active catalysts for the ring-opening polymerization of lactide, a key process in producing biodegradable polylactic acid. researchgate.net Similarly, copper-guanidine complexes have been utilized in atom transfer radical polymerization (ATRP). researchgate.net The stability of the guanidine ligand framework contributes to the robustness of these catalysts. researchgate.net The anionic form, guanidinate, also serves as a potent ligand, and metal-guanidinate complexes are of significant interest for their catalytic potential. rsc.org

Table 2: Selected Metal-Guanidine Complexes and Their Catalytic Applications

| Metal | Guanidine Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Zinc (Zn) | Monoguanidines, Bis(guanidines) | Ring-Opening Polymerization (ROP) of lactide, hydroboration of ketones. researchgate.netnih.gov | researchgate.netnih.gov |

| Copper (Cu) | Hybrid guanidines, Bis(guanidines) | Atom Transfer Radical Polymerization (ATRP), modeling of copper enzymes. researchgate.netdntb.gov.ua | researchgate.netdntb.gov.ua |

| Titanium (Ti) | Guanidinate | Hydrogenation of arenes, reductive activation of various substrates. nih.gov | nih.gov |

| Rare-Earth Metals (e.g., Lanthanides) | Guanidinate | Ethylene polymerization. nih.gov | nih.gov |

Biocidal and Disinfectant Applications of Guanidine Polymers and Analogs

Guanidine-based polymers and their analogs are well-established as potent biocidal agents with a broad spectrum of activity against bacteria, fungi, and viruses. magtech.com.cngoogle.com Polyhexamethylene guanidine (PHMG) and its derivatives are among the most studied examples. oup.comnih.gov Their primary mechanism of action involves electrostatic interaction between the cationic guanidinium groups on the polymer and the negatively charged components of microbial cell membranes. researchgate.net This interaction disrupts the membrane, leading to the leakage of cytoplasmic contents and cell death. researchgate.netacs.org

A significant application of guanidine polymers is in the creation of materials with permanently sterile surfaces. oup.com By covalently bonding these polymers to the surfaces of materials like cotton fabrics, PVC, or other plastics, a non-leaching antimicrobial layer is formed. researchgate.netginapsgroup.com This approach is highly desirable in healthcare and other hygiene-critical settings to combat hospital-acquired infections. oup.com

The antimicrobial activity of these functionalized surfaces is achieved through direct contact rather than the release of a biocide, which provides long-lasting efficacy and reduces the risk of environmental contamination. ginapsgroup.com For example, cotton fabrics treated with a copolymer of polyhexamethylene guanidine hydrochloride have demonstrated excellent and durable antimicrobial properties, even after repeated laundering. researchgate.net Similarly, PVC surfaces modified with a grafted guanidine-based polymer showed high activity against both Gram-positive and Gram-negative bacteria and prevented biofilm formation. ginapsgroup.com

The rise of antibiotic-resistant bacteria is a major global health threat. Guanidine-based compounds and polymers have shown significant efficacy against these challenging pathogens, including multidrug-resistant (MDR) strains. magtech.com.cnnih.gov For instance, polyhexamethylene guanidine hydrochloride (PHMGH) is effective against ESKAPE pathogens (a group of highly resistant bacteria) and isopropoxy benzene (B151609) guanidine (IBG) shows strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov

Furthermore, guanidine derivatives can act as antibiotic adjuvants, restoring the effectiveness of conventional antibiotics. nih.gov IBG, when used with colistin (B93849), has been shown to resensitize Gram-negative pathogens to this last-resort antibiotic. nih.gov Similarly, guanethidine (B1672426) can enhance the activity of rifampicin (B610482) against MDR Gram-negative bacteria by up to 128-fold. nih.gov Guanidine polymers are also effective at inhibiting the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.govacs.orgginapsgroup.com

Table 3: Efficacy of Guanidine Derivatives Against Resistant Pathogens

| Guanidine Compound/Polymer | Target Pathogen(s) | Observed Effect | Reference |

|---|---|---|---|

| Isopropoxy Benzene Guanidine (IBG) | MRSA, VRE, Colistin-resistant Gram-negatives | Strong direct inhibition; restores colistin susceptibility. nih.gov | nih.gov |

| Guanethidine | Rifampicin-resistant Gram-negatives (E. coli, P. aeruginosa, A. baumannii) | Synergistically enhances rifampicin activity. nih.gov | nih.gov |

| Polyhexamethylene Guanidine (PHMG) | ESKAPE pathogens, Candida albicans | Broad-spectrum antimicrobial activity; inhibits biofilm growth. nih.gov | nih.gov |

| Guanidine-functionalized polymers | E. coli, S. aureus | High bactericidal rates on treated surfaces, prevents biofilm formation. magtech.com.cnginapsgroup.com | magtech.com.cnginapsgroup.com |

Guanidine Scaffolds in Molecular Glues and Dendrimers

The guanidinium group's ability to form multiple, stable hydrogen bonds and engage in strong electrostatic interactions makes it a valuable component in the design of complex macromolecular structures like dendrimers and molecular transporters. rsc.orgnih.gov These structures can be considered a type of "molecular glue" in that they facilitate and stabilize interactions between other molecules or biological structures. scilit.com

Researchers have developed novel molecular transporters by building scaffolds from molecules like sucrose (B13894) or inositol (B14025) and decorating them with multiple guanidine residues. rsc.orgnih.gov These guanidine-rich dendrimers exhibit a remarkable ability to translocate across cell membranes, a property attributed to the interactions between the guanidinium groups and the cell surface. nih.gov The design of the scaffold, whether rigid or flexible, and the number and spacing of the guanidine units can be tailored to control the delivery properties and intracellular localization of these transporters. nih.govnih.gov This makes them promising vehicles for delivering therapeutic agents, like the anticancer drug doxorubicin, across biological barriers such as the blood-brain barrier. nih.gov

Peptidomimetics and Advanced Drug Delivery Systems

The strategic incorporation of guanidinium moieties into synthetic molecules represents a significant advancement in the fields of peptidomimetics and the design of sophisticated drug delivery systems. The compound Guanidine, (2-(2,6-xylyloxy)ethyl)- serves as a pertinent example of a building block that can bestow valuable properties upon larger molecular constructs, drawing from the well-established functions of the guanidinium group in biological transport and molecular recognition.